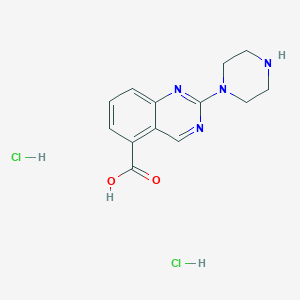
2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N4O2 and its molecular weight is 331.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Piperazin-1-ylquinazoline-5-carboxylic acid; dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine moiety attached to a quinazoline scaffold with a carboxylic acid functional group. This structural configuration is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that 2-Piperazin-1-ylquinazoline-5-carboxylic acid; dihydrochloride exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria like E. coli .
Antifungal Activity
In addition to antibacterial effects, the compound has been tested for antifungal activity. The results showed inhibition against common fungal pathogens, including Candida albicans and Aspergillus niger, with an IC50 value of approximately 25 µg/mL for both fungi .
The mechanism through which 2-Piperazin-1-ylquinazoline-5-carboxylic acid exerts its biological effects involves interaction with specific enzymes and receptors. It is hypothesized that the piperazine ring facilitates binding to target proteins, potentially inhibiting their activity. For instance, it may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival .
Study on Antimicrobial Efficacy
A recent study conducted by researchers at Joseph’s College evaluated a series of piperazine derivatives, including 2-Piperazin-1-ylquinazoline-5-carboxylic acid, for their antimicrobial properties. The study utilized the agar well diffusion method and reported significant antimicrobial activity across multiple strains, supporting the compound's potential as an antibiotic agent .
Evaluation of Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound using an animal model of inflammation. The results indicated a reduction in inflammatory markers and pain response, suggesting a dual role in both antimicrobial and anti-inflammatory pathways .
Eigenschaften
IUPAC Name |
2-piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2.2ClH/c18-12(19)9-2-1-3-11-10(9)8-15-13(16-11)17-6-4-14-5-7-17;;/h1-3,8,14H,4-7H2,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXGYOICVXGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC(=C3C=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














